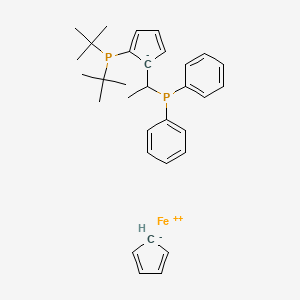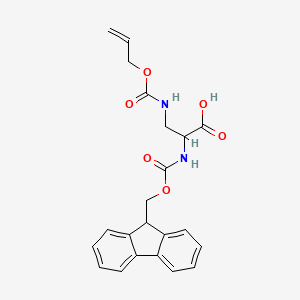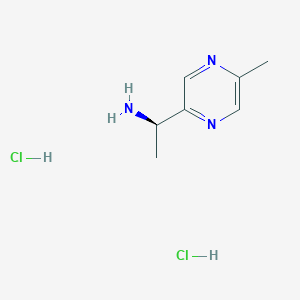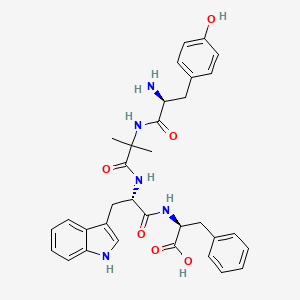
(2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-2-methylpropanoyl)-L-tryptophyl-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-2-methylpropanoyl)-L-tryptophyl-L-phenylalanine is a complex organic compound with a unique structure that includes amino acids and aromatic rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-2-methylpropanoyl)-L-tryptophyl-L-phenylalanine involves multiple steps, including esterification and amidation processes. For example, p-hydroxyphenylpropionic acid can be reacted with a lower alcohol (such as methanol) in the presence of a catalyst like concentrated sulfuric acid to form p-hydroxyphenylpropionate. This compound then undergoes amidation with anthranilic acid at 130-140°C using a catalyst like trimethylaluminum in a suitable solvent like dimethyl sulfoxide .
Industrial Production Methods: The industrial production of this compound can be optimized by controlling reaction parameters and using efficient catalysts. The process involves high conversion rates and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: (2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-2-methylpropanoyl)-L-tryptophyl-L-phenylalanine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed: The major products formed from these reactions include derivatives with modified functional groups, which can exhibit different biological activities and properties. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable for developing new materials and catalysts .
Biology: In biology, (2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-2-methylpropanoyl)-L-tryptophyl-L-phenylalanine is studied for its potential as an enzyme inhibitor and its role in cellular signaling pathways. It has shown promise in modulating biological processes and interactions .
Medicine: In medicine, this compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory agent and its ability to inhibit cancer cell proliferation. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development .
Industry: In industry, this compound is used in the development of new materials with enhanced properties, such as increased stability and reactivity. Its applications range from pharmaceuticals to cosmetics, where it is valued for its biological activities and potential health benefits .
Mechanism of Action
The mechanism of action of (2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-2-methylpropanoyl)-L-tryptophyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate signaling pathways and inhibit the activity of certain enzymes, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation and cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other amino acid derivatives and peptides with aromatic rings. Examples include (2S)-2-[(2S)-2-[(2S)-2-aminopropanamido]-3-(4-hydroxyphenyl)propanamido]-N-[(1S,2R)-1-[({[(2S)-1-[(2S)-2-{[(1S)-1-carbamoyl-2-phenylethyl]carbamoyl}pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]carbamoyl}methyl)carbamoyl]-2-hydroxypropyl]pentanediamide .
Uniqueness: What sets (2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-2-methylpropanoyl)-L-tryptophyl-L-phenylalanine apart is its specific combination of amino acids and aromatic rings, which confer unique biological activities and potential therapeutic applications. Its ability to interact with specific molecular targets and modulate biological processes makes it a valuable compound for research and development .
Properties
Molecular Formula |
C33H37N5O6 |
|---|---|
Molecular Weight |
599.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C33H37N5O6/c1-33(2,38-29(40)25(34)16-21-12-14-23(39)15-13-21)32(44)37-27(18-22-19-35-26-11-7-6-10-24(22)26)30(41)36-28(31(42)43)17-20-8-4-3-5-9-20/h3-15,19,25,27-28,35,39H,16-18,34H2,1-2H3,(H,36,41)(H,37,44)(H,38,40)(H,42,43)/t25-,27-,28-/m0/s1 |
InChI Key |
VOTONKZVESUCRT-MYKRZTLLSA-N |
Isomeric SMILES |
CC(C)(C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
Canonical SMILES |
CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


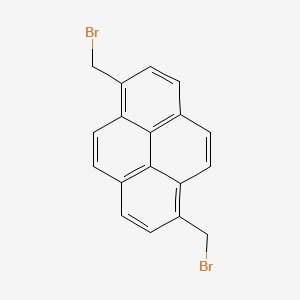
![1-Butyl-1-methylpyrrolidinium bis[oxalato(2-)]borate](/img/structure/B12822983.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole](/img/structure/B12822988.png)
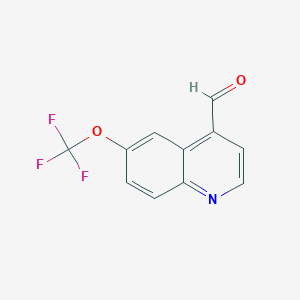
![3-(Bromomethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B12823000.png)


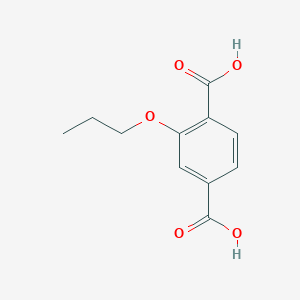
![N-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12823041.png)
